molecular formula C8H6ClNO2 B2826075 1-Chloro-3-(2-nitrovinyl)benzene CAS No. 3156-35-2; 37888-03-2

1-Chloro-3-(2-nitrovinyl)benzene

Cat. No.: B2826075
CAS No.: 3156-35-2; 37888-03-2
M. Wt: 183.59
InChI Key: GXQRAWTWDNHGBS-SNAWJCMRSA-N
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Description

1-Chloro-3-(2-nitrovinyl)benzene (C₈H₆ClNO₂) is a nitro-substituted aromatic compound featuring a chlorine atom at the benzene ring's para position (C1) and a nitrovinyl group (-CH=CH-NO₂) at the meta position (C3). Its molecular weight is 183.59 g/mol, with CAS numbers 3156-35-2 and 120355-50-2 . The nitrovinyl group introduces significant electron-withdrawing effects, enhancing reactivity in electrophilic and cycloaddition reactions. This compound is structurally related to nitrostyrenes, which are pivotal intermediates in organic synthesis and pharmaceutical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQRAWTWDNHGBS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879306
Record name 3-CHLORO-B-NITROSTYRENE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-35-2, 37888-03-2
Record name 3-CHLORO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37888-03-2
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Scientific Research Applications

1-Chloro-3-(2-nitrovinyl)benzene is a chemical compound with the molecular formula C8H6ClNO2 . It is known to participate in a variety of chemical reactions, making it applicable in both industrial and academic research settings.

Chemical Properties and Reactions
this compound is reactive towards nucleophiles and electrophiles because of its functional groups, which makes it useful in different synthetic applications.

One of the primary reactions of this compound is nucleophilic aromatic substitution. In this process, a nucleophile attacks the aromatic ring, forming a negatively charged intermediate that then loses a chlorine ion to regenerate an aromatic system. This mechanism is key to many of its chemical transformations and interactions with biological systems.

This compound can act as a dienophile in Diels-Alder reactions.

Synthesis
this compound can be synthesized through the reaction of 3-chlorobenzaldehyde with nitromethane in the presence of sodium hydroxide as a base. The reaction is typically performed in ethanol as a solvent with controlled temperature to optimize yield and purity. In industrial settings, continuous flow reactors can be used to scale up this process, ensuring consistent product quality and efficiency.

Applications
this compound has several notable applications:

  • Diels-Alder Reactions: It acts as a dienophile in Diels-Alder reactions.
  • Intermediate in Synthesis: Used for manufacturing further intermediates by chlorination, nitration, sulfonation, reduction, and substitution .
  • Research: Useful subject for further study and exploration in organic chemistry.

Comparison with Similar Compounds

Structural Analogues with Halogen and Nitrovinyl Groups
Compound Name Molecular Formula CAS Number Key Substituents Key Properties/Applications
1-Chloro-3-(2-nitrovinyl)benzene C₈H₆ClNO₂ 3156-35-2 Cl (C1), -CH=CH-NO₂ (C3) High reactivity in Diels-Alder reactions
1-Fluoro-3-(2-nitrovinyl)benzene C₈H₆FNO₂ 705-84-0 F (C1), -CH=CH-NO₂ (C3) Lower electron-withdrawing effect vs. Cl; used in fluorinated drug intermediates
(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene C₈H₅Cl₂NO₂ 37630-23-2 Cl (C1, C3), -CH=CH-NO₂ (C5) Enhanced electrophilicity; potential pesticide precursor

Key Observations :

  • Electron Effects : Chlorine’s stronger electron-withdrawing nature (compared to fluorine) increases the nitrovinyl group’s polarization, favoring nucleophilic attacks .
  • Stereoelectronic Impact: The nitrovinyl group’s conjugation with the benzene ring reduces aromatic stabilization, making the compound more reactive than non-vinylic analogues .
Derivatives with Nitro and Alkyl/Aryl Groups
Compound Name Molecular Formula CAS Number Substituents Applications
1-Chloro-3-nitrobenzene C₆H₄ClNO₂ 121-73-3 Cl (C1), NO₂ (C3) Industrial solvent; precursor to dyes and agrochemicals
1-Chloro-2-methyl-3-nitrobenzene C₇H₆ClNO₂ N/A Cl (C1), CH₃ (C2), NO₂ (C3) Twisted nitro group (38.81° dihedral angle); crystallographic studies
1-Chloro-3-(4-methoxyphenyl)benzene C₁₃H₁₁ClO N/A Cl (C1), -C₆H₄-OCH₃ (C3) Photocatalytic C–C bond formation in AuPd@N-rich catalysts

Key Observations :

  • Steric Effects : The methyl group in 1-chloro-2-methyl-3-nitrobenzene introduces steric hindrance, reducing reactivity compared to the nitrovinyl analogue .
  • Functional Group Diversity : Methoxy groups (e.g., in 1-chloro-3-(4-methoxyphenyl)benzene) enhance electron-donating effects, contrasting with the electron-withdrawing nitrovinyl group .

Q & A

Q. What are the established synthetic routes for 1-chloro-3-(2-nitrovinyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 3-chlorobenzaldehyde and nitroethane under acidic or basic conditions. Key variables include:
  • Catalysts : Piperidine or ammonium acetate (basic conditions) vs. acetic acid (acidic conditions) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while toluene may improve selectivity .
  • Temperature : Optimized at 80–100°C to balance kinetic control and decomposition risks.
    Yields range from 60–85%, with impurities often arising from unreacted aldehyde or over-nitration byproducts. Purification via column chromatography (hexane/ethyl acetate) is recommended .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Aromatic protons appear as doublets (δ 7.4–8.1 ppm, J = 8–10 Hz) due to coupling with adjacent substituents. The trans-nitrovinyl group shows characteristic doublets for the two vinyl protons (δ 6.8–7.2 ppm, J = 12–14 Hz) .
  • ¹³C NMR : The nitrovinyl carbons resonate at δ 120–130 ppm (C=C) and δ 140–150 ppm (NO₂-linked carbon) .
  • IR : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch). The C-Cl stretch appears near 750 cm⁻¹ .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer :
  • Light Sensitivity : The nitrovinyl group undergoes photodegradation; store in amber glass under inert gas (N₂/Ar) .
  • Thermal Stability : Decomposes above 150°C, releasing NOₓ gases. Avoid prolonged heating during synthesis .
  • Moisture : Hydrolysis of the chloro substituent can occur in aqueous media; use anhydrous conditions for reactions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of the nitrovinyl group under varying pH conditions?

  • Methodological Answer : Conflicting reports on nitrovinyl reactivity (e.g., nucleophilic vs. electrophilic behavior) can be addressed via:
  • Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O to identify proton-transfer steps .
  • DFT Calculations : Model electron density distribution to predict sites of electrophilic/nucleophilic attack .
  • pH-Dependent UV-Vis Spectroscopy : Monitor shifts in λₘₐₓ to track conjugation changes in the nitrovinyl group .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Competing reactivity at the chloro and nitrovinyl positions requires:
  • Catalyst Screening : Pd(PPh₃)₄ favors coupling at the chloro position, while Ni-catalyzed systems activate the nitrovinyl group .
  • Directing Groups : Introduce temporary substituents (e.g., –Bpin) to steer coupling to specific sites .
  • Solvent Effects : Dioxane enhances Pd-mediated couplings, while DMF stabilizes nitrovinyl intermediates .

Q. How can discrepancies in reported cytotoxicity data for nitrovinyl derivatives be systematically analyzed?

  • Methodological Answer : Address variability in bioactivity studies by:
  • Standardized Assays : Use identical cell lines (e.g., HeLa or MCF-7) and exposure times .
  • Metabolite Profiling : LC-MS/MS to identify degradation products that may influence toxicity .
  • QSAR Modeling : Correlate electronic parameters (Hammett σ) of substituents with IC₅₀ values .

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